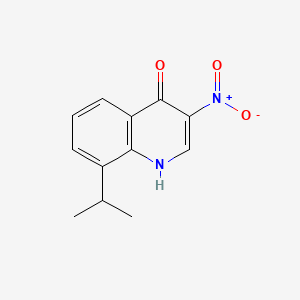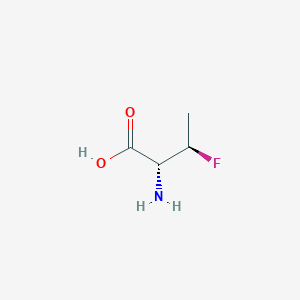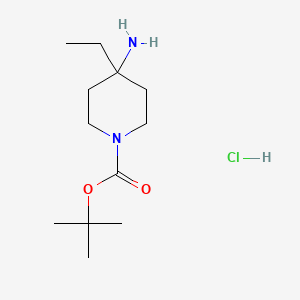![molecular formula C11H9BrO2 B13481423 6-Bromospiro[chromane-2,1'-cyclopropan]-4-one](/img/structure/B13481423.png)
6-Bromospiro[chromane-2,1'-cyclopropan]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromospiro[chromane-2,1’-cyclopropan]-4-one is a spirocyclic compound characterized by a unique structure where a chromane ring is fused with a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromospiro[chromane-2,1’-cyclopropan]-4-one typically involves the reaction of chromane derivatives with brominating agents. One common method involves the use of borane-THF complex in tetrahydrofuran (THF) at elevated temperatures. For example, a solution of 1 M Borane-THF complex in THF is added to a solution of the chromane derivative in THF, and the mixture is heated at 75°C for 16 hours . After cooling, the reaction mixture is quenched with methanol, diluted with ethyl acetate, and washed with saturated sodium bicarbonate solution. The organic layers are separated, dried, and concentrated to yield the desired product.
Industrial Production Methods
Industrial production methods for 6-Bromospiro[chromane-2,1’-cyclopropan]-4-one are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Bromospiro[chromane-2,1’-cyclopropan]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent chromane-cyclopropane compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Parent chromane-cyclopropane compound.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
6-Bromospiro[chromane-2,1’-cyclopropan]-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Bromospiro[chromane-2,1’-cyclopropan]-4-one involves its interaction with molecular targets, such as enzymes and receptors. The bromine atom and the spirocyclic structure play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Similar Compounds
6-Bromospiro[chromane-2,1’-cyclobutan]-4-ol: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
6-Bromospiro[chromane-2,1’-cyclobutan]-4-amine: Contains an amine group instead of a ketone group.
Uniqueness
6-Bromospiro[chromane-2,1’-cyclopropan]-4-one is unique due to its spirocyclic structure with a cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H9BrO2 |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
6-bromospiro[3H-chromene-2,1'-cyclopropane]-4-one |
InChI |
InChI=1S/C11H9BrO2/c12-7-1-2-10-8(5-7)9(13)6-11(14-10)3-4-11/h1-2,5H,3-4,6H2 |
InChI Key |
QEABFRFBTSFXRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(=O)C3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-Azaspiro[3.3]heptan-6-yl}propan-2-ol hydrochloride](/img/structure/B13481346.png)
![benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate](/img/structure/B13481351.png)





![2,2,2-trifluoroacetic acid;(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13481375.png)
![5-[2-(4-Aminophenyl)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481389.png)




![4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B13481414.png)
